3-Cyclohexylphenol fundamental chemical properties
3-Cyclohexylphenol fundamental chemical properties
An In-Depth Technical Guide to the Core Chemical Properties of 3-Cyclohexylphenol
This guide provides a comprehensive overview of 3-Cyclohexylphenol (CAS No. 1943-95-9), a versatile organic compound with significant applications in chemical synthesis and pharmaceutical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemical properties, synthesis, reactivity, and analytical characterization of this molecule, grounding all claims in authoritative references.
Introduction and Molecular Identity
3-Cyclohexylphenol is an aromatic organic compound characterized by a phenol ring substituted with a cyclohexyl group at the meta (3-) position.[1] This unique structure, combining a hydrophilic hydroxyl group and a bulky, lipophilic cyclohexyl moiety, imparts distinct chemical properties that make it a valuable intermediate in various synthetic applications.[2] Its isomers, 2-cyclohexylphenol and 4-cyclohexylphenol, exhibit different reactivity profiles and are used in similar but distinct applications.[2][3]
The strategic placement of the cyclohexyl group at the meta position influences the electronic and steric environment of the phenolic ring, differentiating its reactivity from its ortho and para counterparts.[2] This guide focuses specifically on the 3-isomer, providing a detailed exploration of its core attributes.
Physicochemical Properties
The fundamental physical and chemical properties of 3-Cyclohexylphenol are summarized below. These data are crucial for designing experimental conditions, predicting solubility, and ensuring safe handling.
| Property | Value | Source(s) |
| CAS Number | 1943-95-9 | [1][4] |
| Molecular Formula | C₁₂H₁₆O | [1][2][4] |
| Molecular Weight | 176.25 g/mol | [4] |
| IUPAC Name | 3-cyclohexylphenol | [4] |
| Synonyms | m-Cyclohexylphenol, Phenol, 3-cyclohexyl- | [1][4] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 300.4°C at 760 mmHg | [5] |
| Solubility | Limited solubility in water; moderate in organic solvents | [1] |
| XLogP3 (Lipophilicity) | 4.1 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
Synthesis and Reactivity
The synthesis of cyclohexylphenols, including the 3-isomer, is a subject of significant academic and industrial research, with several established routes.
Primary Synthetic Routes
The most common methods for synthesizing 3-Cyclohexylphenol involve the alkylation of phenol.[2]
-
Alkylation of Phenol: This approach involves the reaction of phenol with an alkylating agent like cyclohexene or cyclohexanol. The reaction is typically facilitated by an acid catalyst.[2][6] The choice of catalyst (e.g., Lewis acids like aluminum chloride or solid acids like zeolites) can influence the reaction rate and the isomeric distribution (ortho, meta, para) of the product.[2][6]
-
One-Pot Synthesis: A notable green chemistry approach utilizes a tandem catalytic system of Raney Nickel and a hierarchical Beta zeolite.[6][7] This method allows for the synthesis of cyclohexylphenols from phenol and isopropyl alcohol at relatively high conversion rates (64%) and selectivity (~70%) under moderate conditions (150°C for 1 hour).[6][7]
The general scheme for the acid-catalyzed alkylation of phenol with cyclohexene is illustrated below. This reaction typically yields a mixture of isomers, with the ortho and para products often being major, though reaction conditions can be tuned to influence the product ratio.[8]
Caption: Synthesis of cyclohexylphenol isomers via acid-catalyzed alkylation.
Chemical Reactivity
The reactivity of 3-Cyclohexylphenol is dominated by the interplay between the aromatic ring and its two substituents.
-
Electrophilic Aromatic Substitution: The hydroxyl (-OH) group is a strong activating group, directing incoming electrophiles to the ortho and para positions relative to itself. Therefore, 3-Cyclohexylphenol will readily undergo reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation at positions 2, 4, and 6.[2]
-
Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be deprotonated by a base to form a phenoxide ion. It can also undergo etherification to form derivatives like cyclohexyl phenyl ether.[2]
Applications in Research and Drug Development
3-Cyclohexylphenol is a valuable intermediate chemical with applications in the manufacture of dyes and resins.[2][7] However, its most significant role for this guide's audience lies in pharmaceutical research and drug development.
Precursor for Bioactive Molecules
The 3-cyclohexylphenol scaffold is a key structural element in the design of novel therapeutic agents. Its combination of a hydrogen-bonding phenol group and a lipophilic cyclohexyl core makes it a privileged structure for interacting with biological targets.
A prominent example is its use in the development of novel μ-opioid receptor (MOR) antagonists .[9][10][11] Researchers have designed and synthesized analogs based on a simplified morphinan scaffold, where the 3-[3-(phenalkylamino)cyclohexyl]phenol core serves as the foundational structure.[9][10] These compounds have been evaluated for their ability to antagonize the effects of MOR agonists, with some derivatives showing significant activity.[9] This line of research is critical for developing new treatments for opioid and alcohol dependence, as well as other conditions linked to MOR antagonism.[10][11]
Analytical Characterization: A Validating Workflow
Confirming the identity and purity of synthesized or purchased 3-Cyclohexylphenol is paramount. A multi-step analytical workflow provides a self-validating system for characterization.
Caption: Standard workflow for the purification and analysis of 3-Cyclohexylphenol.
Experimental Protocols
Protocol 1: Infrared (IR) Spectroscopy
-
Objective: To identify the characteristic functional groups (O-H and C-O) of the phenol and the C-H bonds of the cyclohexyl and aromatic rings.
-
Methodology:
-
Prepare a sample by placing a drop of the neat liquid (if applicable) or a thin film of a solution (e.g., in chloroform) between two salt (NaCl or KBr) plates.
-
Acquire the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
-
Expected Data Interpretation:
-
O-H Stretch: A characteristic broad absorption band in the region of 3300-3600 cm⁻¹ due to the phenolic hydroxyl group.[12][13]
-
C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ corresponding to the C-H bonds of the cyclohexyl ring.
-
C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ corresponding to the C-H bonds of the aromatic ring.
-
C=C Stretch: Aromatic ring stretching absorptions around 1500 and 1600 cm⁻¹.[12]
-
C-O Stretch: A strong absorption near 1050-1250 cm⁻¹ for the C-O bond of the phenol.[12]
-
Spectral data for 3-Cyclohexylphenol is available for comparison on databases like SpectraBase.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the precise chemical structure by analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR).
-
Methodology:
-
Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).[9]
-
-
Expected Data Interpretation (¹H NMR):
-
Aromatic Protons: Signals in the range of 6.5-7.5 ppm, with splitting patterns indicative of the meta-substitution.
-
Phenolic Proton: A singlet (which may be broad) that can appear over a wide range (typically 4-8 ppm) and is exchangeable with D₂O.
-
Cyclohexyl Protons: A complex series of multiplets in the aliphatic region (1.0-2.5 ppm).
-
-
Expected Data Interpretation (¹³C NMR):
-
Aromatic Carbons: Signals in the range of 110-160 ppm. The carbon attached to the hydroxyl group will be the most downfield.
-
Cyclohexyl Carbons: Signals in the aliphatic region (20-50 ppm).
-
¹³C NMR spectral data for 3-Cyclohexylphenol can be referenced on databases like SpectraBase.
-
Protocol 3: Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and investigate fragmentation patterns.
-
Methodology:
-
Introduce a dilute solution of the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and analysis.
-
Acquire the mass spectrum.
-
-
Expected Data Interpretation:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 176.25).[4]
-
Fragmentation: Observe characteristic fragments resulting from the loss of parts of the cyclohexyl ring or other rearrangements.
-
The NIST Mass Spectrometry Data Center provides reference spectra for comparison.[4][14]
-
Safety and Handling
While aggregated GHS data from multiple suppliers indicates that 3-Cyclohexylphenol does not meet the criteria for hazard classification, it should be handled with the care appropriate for all phenolic compounds.[4]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.[15]
-
Handling: Avoid contact with skin, eyes, and clothing.[15][16] Use in a well-ventilated area or under a chemical fume hood to avoid inhalation.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[15]
References
-
PubChem. 3-Cyclohexylphenol | C12H16O | CID 16036. National Center for Biotechnology Information. [Link]
-
Wiley. Phenol, 3-cyclohexyl-. SpectraBase. [Link]
-
Tocco, G., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. Archiv der Pharmazie. [Link]
-
PubChem. 4-Cyclohexylphenol | C12H16O | CID 14327. National Center for Biotechnology Information. [Link]
-
García-Minguillán, A. M., et al. (2022). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. [Link]
-
Tocco, G., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. Archiv der Pharmazie. [Link]
-
Tocco, G., et al. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. PubMed. [Link]
-
García-Minguillán, A. M., et al. (2022). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. RSC Publishing. [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
- Google Patents. Method for manufacture of cyclohexylphenols.
-
LookChem. 4-Cyclohexylphenol(1131-60-8) Chemical Properties. [Link]
-
ResearchGate. Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts | Request PDF. [Link]
-
Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
Quora. (2018, January 28). How to distinguish between the pairs of cyclohexanol and phenol by IR spectroscopy. [Link]
-
Rasulov, C. K., et al. Alkylation of Phenol and its Homologues by Cyclic Olefins. Processes of Petrochemistry and Oil Refining. [Link]
-
Chemistry Stack Exchange. (2016, May 11). Difference between water solubilities of phenol and cyclohexanol?[Link]
-
Scribd. Infrared Spectrum of Cyclohexanol and Phenol. [Link]
-
Scholars Research Library. Gas chromatography and mass spectroscopic determination of phytocompounds. [Link]
Sources
- 1. CAS 1943-95-9: 3-Cyclohexylphenol | CymitQuimica [cymitquimica.com]
- 2. Buy 3-Cyclohexylphenol | 1943-95-9 [smolecule.com]
- 3. CAS 119-42-6: 2-cyclohexylphenol | CymitQuimica [cymitquimica.com]
- 4. 3-Cyclohexylphenol | C12H16O | CID 16036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]
- 9. iris.unica.it [iris.unica.it]
- 10. d-nb.info [d-nb.info]
- 11. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. fishersci.com [fishersci.com]
- 16. aksci.com [aksci.com]
